![molecular formula C7H13NO2 B2715032 2,5-Dioxaspiro[3.5]nonan-7-amine CAS No. 2306262-50-8](/img/structure/B2715032.png)
2,5-Dioxaspiro[3.5]nonan-7-amine
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Overview
Description
2,5-Dioxaspiro[3.5]nonan-7-amine is a chemical compound with the CAS Number: 2306262-50-8 . It has a molecular weight of 143.19 and its IUPAC name is 2,5-dioxaspiro[3.5]nonan-7-amine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2,5-Dioxaspiro[3.5]nonan-7-amine is 1S/C7H13NO2/c8-6-1-2-7(10-3-6)4-9-5-7/h6H,1-5,8H2 . This code provides a specific representation of the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .
Scientific Research Applications
Removal Efficiency in Water Treatment
A study by Akceylan, Bahadir, and Yılmaz (2009) explored a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene 3, synthesized for the removal of carcinogenic azo dyes and aromatic amines from water. This compound showed significant sorption efficiency, indicating its potential in water purification processes E. Akceylan, M. Bahadir, M. Yılmaz, 2009.
Synthesis of Novel Derivatives
Khrustaleva et al. (2018) reported on the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile leading to the efficient synthesis of new 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This highlights the compound's role in the development of new chemical entities with potential applications in pharmaceuticals and materials science A. Khrustaleva et al., 2018.
Versatile Protecting and Activating Group for Amine Synthesis
Sakamoto et al. (2006) introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a new versatile sulfonating agent for amines, showcasing its stability and effectiveness in synthesizing activated amines under various conditions. This compound's properties make it a valuable tool in synthetic organic chemistry, particularly in amine synthesis Izumi Sakamoto et al., 2006.
Drug Discovery and Chemical Synthesis
Wipf, Stephenson, and Walczak (2004) utilized multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane for the rapid access to heterocyclic azaspirocycles. The synthesized compounds, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, are considered significant scaffolds in drug discovery P. Wipf, C. R. J. Stephenson, M. Walczak, 2004.
Antimalarial Activity
Kim et al. (2001) investigated medium-sized 1,2,4,5-tetraoxacycloalkanes for their antimalarial activity, with specific focus on 1,2,6,7-tetraoxaspiro[7.11]nonadecane 4a. This compound demonstrated significant potential as a new, potent antimalarial drug, emphasizing the importance of spirocyclic compounds in therapeutic applications H. S. Kim et al., 2001.
Safety and Hazards
The safety information for 2,5-Dioxaspiro[3.5]nonan-7-amine includes several hazard statements: H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(10-3-6)4-9-5-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOOCUFVSJUTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxaspiro[3.5]nonan-7-amine |
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